

SU4984 role in cancer research

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Compound Focus: **su4984**

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Feature	Description
Primary Target	Fibroblast Growth Factor Receptor 1 (FGFR1) [1] [2]
Chemical Class	Oxindole (Indolin-2-one) [2] [3]
Inhibitory Activity (IC ₅₀)	10-20 μ M against FGFR1 kinase [1] [2]
Key Binding Site	ATP-binding pocket of the kinase domain [1] [2]
Historical Significance	Early, selective FGFR1 inhibitor; prototype for subsequent drug development (e.g., Sunitinib) [1] [3]

SU4984 Experimental Evidence

The characterization of **SU4984** involved several foundational biochemical and cellular assays.

FGFR1 Kinase Inhibition Assay

SU4984 was identified as an ATP-competitive inhibitor of FGFR1. The core experimental methodology is outlined below [1]:

- **Objective:** To determine the half-maximal inhibitory concentration (IC_{50}) of **SU4984** against FGFR1 kinase activity.
- **Method:** An **in vitro kinase assay** was performed using the purified tyrosine kinase domain of FGFR1. The assay measures the transfer of the phosphate group from ATP to a substrate protein or peptide.
- **Measurement:** The level of phosphorylation is typically quantified using radioactivity (with γ - ^{32}P -ATP) or by immunoassay with phospho-specific antibodies. The IC_{50} value (10-20 μ M) is calculated from dose-response curves [1] [2].
- **Supporting Evidence:** Co-crystal structures of closely related inhibitors (e.g., SU5402) with FGFR1 show that the oxindole core forms critical hydrogen bonds with the backbone of the **hinge region** of the kinase (residues Glu562 and Ala564), mimicking ATP binding [1].

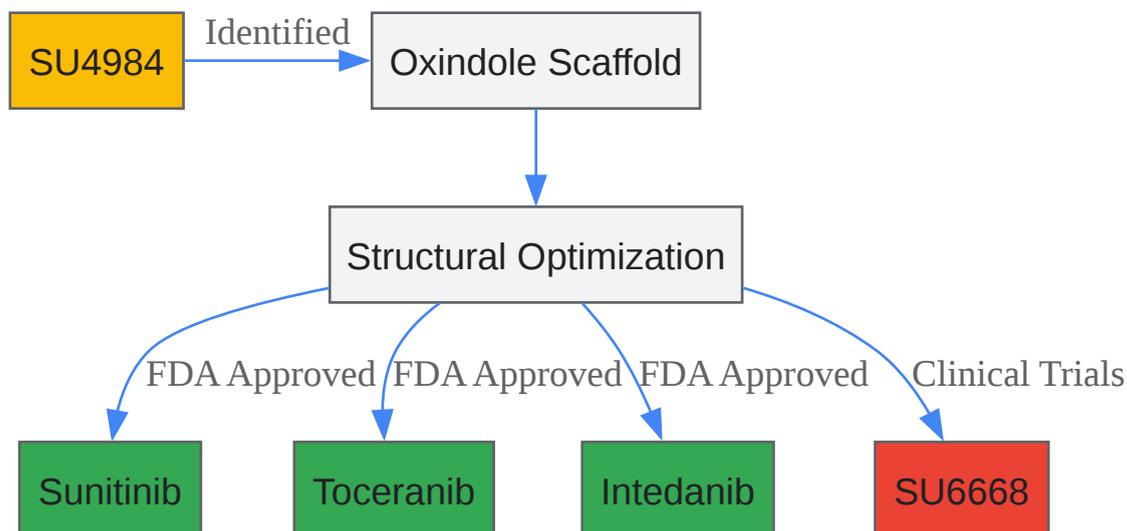
Cellular Anti-Proliferative Assays

The functional consequence of FGFR1 inhibition was tested in cell-based models.

- **Objective:** To evaluate the effect of **SU4984** on the viability and proliferation of cancer cells.
- **Cell Viability Assay:** The **Mosmann (MTT) assay** is a standard colorimetric method. Yellow MTT tetrazolium salt is reduced to purple formazan by metabolically active cells. The absorbance of the formazan solution at 570 nm is directly proportional to the number of living cells [4].
- **Typical Protocol:**
 - Plate cells (e.g., HeLa, murine fibroblasts) in multi-well plates.
 - Treat with a concentration gradient of **SU4984** (e.g., 0.1 - 50 μ M) for a set period (e.g., 24-72 hours).
 - Add MTT solution to each well and incubate.
 - Solubilize the formed formazan crystals.
 - Measure absorbance. Data is used to generate dose-response curves and calculate IC_{50} values for cell growth inhibition [4].

From Scaffold to Drug Candidates

SU4984 itself had moderate potency, but its oxindole structure served as a template for developing more potent and clinically successful drugs.



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*Diagram of **SU4984**'s role in kinase inhibitor development*

The structural insights gained from **SU4984** directly enabled the development of other inhibitors [2] [3]:

- **Hydrophobic Domain Binding:** The 3-phenyl ring of **SU4984** interacts with a hydrophobic pocket adjacent to the ATP-binding site.
- **Solubility & Affinity:** Modifications to the piperazinecarboxylate moiety improved drug-like properties and interactions with the nucleotide-binding domain.
- **Multi-Target Inhibition:** Expanding the chemical structure led to **Sunitinib** and **Toceranib**, which inhibit multiple tyrosine kinases (VEGFR, PDGFR, c-Kit) and are FDA-approved for human and veterinary cancers, respectively [3].

Research Legacy Summary

SU4984 is not a modern therapeutic agent but a foundational research tool. Its enduring role has been as a **prototype oxindole-based FGFR1 inhibitor**, providing the crucial chemical scaffold and mechanistic understanding that facilitated the development of more potent and successful multi-targeted kinase inhibitors used in the clinic today.

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References

1. Discovery of Novel Fibroblast Growth Factor Receptor 1 ... [pmc.ncbi.nlm.nih.gov]
2. Synthesis and biological evaluation of novel oxindole ... [sciencedirect.com]
3. Design, synthesis and biological evaluation of novel ... [pmc.ncbi.nlm.nih.gov]
4. The synthetic inhibitor of Fibroblast Growth Factor Receptor ... [pmc.ncbi.nlm.nih.gov]

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